molecular formula C9H13F2NO B2614076 8,8-Difluoro-2-azaspiro[4.5]decan-1-one CAS No. 1935355-06-8

8,8-Difluoro-2-azaspiro[4.5]decan-1-one

Cat. No.: B2614076
CAS No.: 1935355-06-8
M. Wt: 189.206
InChI Key: MQBHNOQMDYCBIK-UHFFFAOYSA-N
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Description

8,8-Difluoro-2-azaspiro[4.5]decan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of fluorine atoms, which often impart distinct chemical and physical properties. The molecular formula of this compound is C9H13F2NO, and it has a molecular weight of 189.21 g/mol .

Mechanism of Action

Target of Action

The primary target of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of cell death and inflammation .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. This inhibition prevents the activation of necroptosis, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptosis pathway. This pathway is involved in various inflammatory diseases. The inhibition of RIPK1 leads to a decrease in necroptosis, reducing inflammation .

Result of Action

The molecular effect of this compound’s action is the inhibition of RIPK1. This inhibition prevents the activation of necroptosis. On a cellular level, this results in a reduction of cell death and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro reagents under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluoro-2-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

8,8-Difluoro-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 8,8-Difluoro-2-azaspiro[4.5]decane
  • 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
  • 8,8-Difluoro-1,3-diazaspiro[4.5]decane-2,4-dione

Comparison: 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The presence of the fluorine atoms also enhances its potential as a pharmaceutical agent by improving its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-6-12-7(8)13/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBHNOQMDYCBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCNC2=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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